2-Methoxyethyl 4-(decyloxy)benzoate
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Overview
Description
2-Methoxyethyl 4-(decyloxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxyethyl group and a decyloxy group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 4-(decyloxy)benzoate typically involves esterification reactions. One common method is the reaction of 4-(decyloxy)benzoic acid with 2-methoxyethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 4-(decyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The benzylic position of the compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent for ester reduction.
Substitution: N-bromosuccinimide (NBS) is often used for bromination at the benzylic position.
Major Products
The major products formed from these reactions include benzoic acids, alcohols, and various substituted benzoates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methoxyethyl 4-(decyloxy)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 4-(decyloxy)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular components. The decyloxy group may enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and affecting membrane-associated processes .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethyl benzoate: Lacks the decyloxy group, resulting in different physical and chemical properties.
4-Decyloxybenzoic acid: Contains a carboxylic acid group instead of the ester group, leading to different reactivity and applications.
Uniqueness
2-Methoxyethyl 4-(decyloxy)benzoate is unique due to the combination of the methoxyethyl and decyloxy groups, which confer specific solubility, reactivity, and application properties. This makes it particularly useful in specialized applications such as liquid crystalline materials and advanced polymer synthesis .
Properties
CAS No. |
93755-45-4 |
---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
2-methoxyethyl 4-decoxybenzoate |
InChI |
InChI=1S/C20H32O4/c1-3-4-5-6-7-8-9-10-15-23-19-13-11-18(12-14-19)20(21)24-17-16-22-2/h11-14H,3-10,15-17H2,1-2H3 |
InChI Key |
KZDQUMHYWRUDNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OCCOC |
Origin of Product |
United States |
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